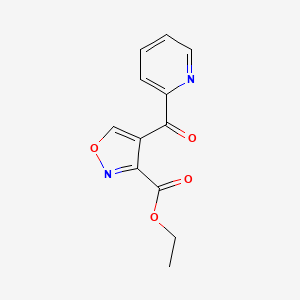

Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

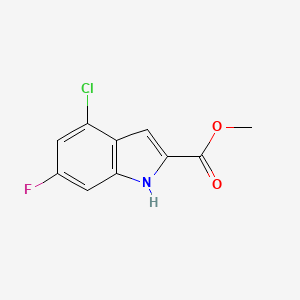

The compound “Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate” is an organic compound containing a pyridine ring, an isoxazole ring, and an ester group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Isoxazole is an azole with an oxygen atom next to the nitrogen. It is also a five-membered ring, one of which is oxygen . The ester group (COO) is often used in organic chemistry and it is known for its distinctive smell.

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including 1D and 2D NMR, as well as computational studies . These techniques can help determine the protonation sites in the molecule and other structural details.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the pyridine ring is known to participate in various reactions, including those involving its nitrogen atom .Applications De Recherche Scientifique

General Synthesis of Isoxazolecarboxylic Esters

McMurry presents a general synthesis approach for isoxazolecarboxylic esters, highlighting the versatility of such compounds in organic synthesis. The paper details the annulation, condensation, cyclization, and esterification processes, indicating the potential utility of ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate in synthesizing heterocyclic compounds with intricate structures (McMurry, 2003).

Facilitation of [4 + 2] Annulation Reactions

Zhu et al. describe the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4 + 2] annulation reactions, producing highly functionalized tetrahydropyridines. This indicates that similar compounds, such as ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate, may participate in complex annulation reactions, expanding the scope of synthetic applications in creating nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).

Lead-oriented Synthesis of Isoxazolopyridine Scaffolds

Csimbók et al. identify a key intermediate similar in structure to ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate for synthesizing new isoxazolopyridine scaffolds, underscoring its significance in the development of novel heterocycles with potential pharmaceutical applications (Csimbók et al., 2016).

Synthesis of Novel Heterocycles

Ghaedi et al. document the synthesis of novel pyrazolopyridine products via condensation reactions, illustrating the compound's role in generating new N-fused heterocycles. This highlights the compound's utility in facilitating the creation of diverse heterocyclic libraries with potential bioactivity (Ghaedi et al., 2015).

Diverse Trifluoromethyl Heterocycles Synthesis

Honey et al. demonstrate the synthesis of a wide array of trifluoromethyl heterocycles from a single precursor, suggesting that ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate could similarly serve as a versatile intermediate for generating various heterocycles, thereby enriching the chemical space for research and development (Honey, Pasceri, Lewis, & Moody, 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(pyridine-2-carbonyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-17-12(16)10-8(7-18-14-10)11(15)9-5-3-4-6-13-9/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXQAYAPUGAPBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2808920.png)

![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2808922.png)

![1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2808927.png)

![N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2808930.png)

![2-benzoyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide](/img/structure/B2808931.png)

![4-Methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2808932.png)

![Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2808937.png)